molecular formula C17H14O4 B6525021 5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one CAS No. 929513-93-9

5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B6525021
CAS No.: 929513-93-9
M. Wt: 282.29 g/mol
InChI Key: SGFJWXLZCYVKLC-UHFFFAOYSA-N
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Description

5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by its chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl 3-oxo-3-phenylpropanoate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the chromen-4-one core. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential neuroprotective effects are linked to its interaction with acetylcholinesterase and the inhibition of advanced glycation end products (AGEs) formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of the ethoxy group at position 5, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

5-ethoxy-7-hydroxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-15-8-12(18)9-16-17(15)13(19)10-14(21-16)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFJWXLZCYVKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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